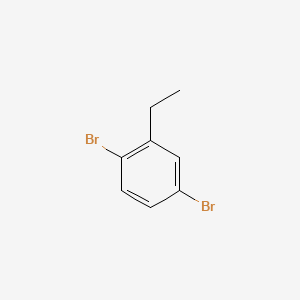

1,4-Dibromo-2-ethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHJVVBCCMLFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596752 | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-53-8 | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-dibromo-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-ethylbenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 1,4-Dibromo-2-ethylbenzene, a key intermediate in the development of various organic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, a step-by-step experimental protocol, and critical safety considerations. The synthesis route detailed herein focuses on the electrophilic aromatic bromination of a readily available starting material, ensuring a practical and scalable approach for laboratory and potential pilot-plant applications.

Introduction: Strategic Importance of this compound

This compound is a substituted aromatic compound with significant utility as a building block in organic synthesis. The presence of two bromine atoms at specific positions on the benzene ring, coupled with an ethyl group, provides multiple reactive sites for further functionalization. This strategic arrangement allows for the regioselective introduction of various substituents, making it a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties. The controlled and efficient synthesis of this intermediate is, therefore, of considerable interest to the scientific and industrial communities.

The Synthetic Pathway: Electrophilic Aromatic Bromination

The most logical and efficient pathway for the synthesis of this compound is through the electrophilic aromatic substitution of a suitable precursor. A thorough analysis of directing group effects on the benzene ring points to 4-bromo-1-ethylbenzene as the ideal starting material.

Rationale for Starting Material and Reagent Selection

The choice of 4-bromo-1-ethylbenzene as the starting material is predicated on the directing effects of the substituents on the aromatic ring. The ethyl group is an ortho, para-director, activating the ring towards electrophilic attack. The bromine atom is also an ortho, para-director, although it is a deactivating group. In 4-bromo-1-ethylbenzene, the positions ortho to the ethyl group (positions 2 and 6) and the position para to the ethyl group (position 4) are activated. Since the para position is already occupied by a bromine atom, the incoming electrophile will be directed to the ortho positions.

The bromination is achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring.[1]

Reaction Mechanism

The electrophilic aromatic bromination of 4-bromo-1-ethylbenzene proceeds through a well-established two-step mechanism:[2]

-

Formation of the Sigma Complex (Arenium Ion): The electrophilic bromine, activated by the Lewis acid, is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring.

-

Deprotonation to Restore Aromaticity: A weak base, such as the FeBr₄⁻ complex formed from the catalyst, abstracts a proton from the carbon atom bearing the new bromine substituent. This step regenerates the aromatic ring, yielding the final product, this compound.

Experimental Protocol: A Representative Synthesis

The following is a detailed, self-validating experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for electrophilic aromatic bromination.[3][4]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Bromo-1-ethylbenzene | C₈H₉Br | 185.06 | 18.5 g (0.1 mol) |

| Bromine | Br₂ | 159.81 | 17.6 g (5.6 mL, 0.11 mol) |

| Iron(III) bromide (anhydrous) | FeBr₃ | 295.56 | 1.5 g (0.005 mol) |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL |

| 10% Sodium bisulfite solution | NaHSO₃ | - | As needed |

| Saturated sodium bicarbonate solution | NaHCO₃ | - | 50 mL |

| Brine (saturated NaCl solution) | NaCl | - | 50 mL |

| Anhydrous magnesium sulfate | MgSO₄ | - | As needed |

| Ethanol or Hexane (for recrystallization) | - | - | As needed |

Reaction Setup and Procedure

-

Reaction Assembly: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser is fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

-

Initial Charging: The flask is charged with 4-bromo-1-ethylbenzene (18.5 g, 0.1 mol) and anhydrous dichloromethane (100 mL). The mixture is stirred until the starting material is fully dissolved. Anhydrous iron(III) bromide (1.5 g, 0.005 mol) is then added to the flask.

-

Addition of Bromine: Bromine (17.6 g, 0.11 mol) is carefully measured into the dropping funnel. The bromine is added dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The reaction mixture will turn reddish-brown, and hydrogen bromide gas will be evolved.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification

-

Quenching: The reaction mixture is cooled in an ice bath. Excess bromine is quenched by the dropwise addition of a 10% aqueous solution of sodium bisulfite until the reddish-brown color disappears.

-

Neutralization: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acidic components, followed by a wash with brine (50 mL).

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered. The dichloromethane is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude product is dissolved in a minimal amount of hot ethanol or hexane and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration.[5][6]

-

Column Chromatography: If significant impurities are present, the crude product can be purified by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexane.[7]

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈Br₂[8] |

| Molar Mass | 263.96 g/mol [8] |

| Boiling Point (predicted) | 260.1 ± 20.0 °C[9] |

| Density (predicted) | 1.707 ± 0.06 g/cm³[9] |

| Appearance | Clear, almost colorless liquid[9] |

Spectroscopic Data (Predicted)

-

¹H NMR (Predicted):

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

-

-

¹³C NMR (Predicted):

-

Signals corresponding to the two carbons of the ethyl group.

-

Signals for the six carbons of the benzene ring, with the carbons attached to the bromine atoms showing characteristic shifts.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Conclusion

This technical guide has outlined a reliable and well-reasoned synthetic pathway for this compound via the electrophilic aromatic bromination of 4-bromo-1-ethylbenzene. The provided experimental protocol, based on established chemical principles, offers a practical approach for researchers and professionals in the field. The strategic importance of this compound as a versatile intermediate underscores the value of a robust and reproducible synthetic method. Adherence to the detailed procedure and safety precautions will enable the efficient production of high-purity this compound for a wide range of applications in organic synthesis and drug discovery.

References

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

University of Rochester. Recrystallization and Crystallization. [Link]

-

YouTube. Adding Br to Benzene: Electrophilic Substitution. [Link]

- Google Patents.

-

Pearson. Propose a mechanism for the bromination of ethylbenzene shown below. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

-

ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. [Link]

-

Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr. [Link]

-

PubChem. 1-Bromo-2-ethylbenzene. [Link]

-

University of California, Irvine. 24. Electrophilic Aromatic Substitution. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. [Link]

-

Quora. Where will Br2/FeBr3 add when reacted with 1-Ethoxy-3-nitrobenzene? [Link]

- Google Patents.

-

PNAS. Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons. [Link]

-

Brainly. Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene by dragging the. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 289039-53-8 [chemicalbook.com]

A Technical Guide to the Bromination of Ethylbenzene: Mechanisms and Regioselective Control

Introduction

Ethylbenzene is a fundamental building block in organic synthesis, serving as a precursor to a wide array of functionalized molecules. Its brominated derivatives, in particular, are highly valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1] The strategic placement of a bromine atom—either on the aromatic nucleus or on the ethyl side-chain—unlocks distinct synthetic pathways. However, achieving this strategic placement is not a matter of chance; it is a direct consequence of a nuanced understanding of competing reaction mechanisms and the precise control of reaction conditions.

This technical guide provides an in-depth analysis of the two primary mechanistic pathways governing the bromination of ethylbenzene: Electrophilic Aromatic Substitution (EAS) and Free Radical Halogenation. We will dissect the underlying principles that dictate the regioselectivity of each pathway and offer field-proven protocols for achieving high-yield, selective synthesis of the desired brominated isomers. This document is intended for researchers, chemists, and drug development professionals who require a robust and predictive model for this critical synthetic transformation.

Chapter 1: The Mechanistic Dichotomy: Ring vs. Side-Chain Bromination

The reaction of ethylbenzene with molecular bromine (Br₂) can yield fundamentally different products depending entirely on the chosen conditions. This divergence in reactivity represents a classic example of mechanistic control in organic chemistry.

-

Electrophilic Aromatic Substitution (EAS): In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), bromination occurs on the electron-rich benzene ring. This pathway leads to the formation of a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene.[2]

-

Free Radical Halogenation: Under the influence of UV light, heat, or a radical initiator, the reaction proceeds via a free radical mechanism. This pathway is highly selective for the substitution of a hydrogen atom on the ethyl side-chain, specifically at the benzylic position, yielding (1-bromoethyl)benzene.[3][4]

The ability to selectively favor one pathway over the other is paramount for any synthetic application. The following chapters will explore the mechanistic details that underpin this selectivity.

Chapter 2: Mechanism I - Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the hallmark reaction of benzene and its derivatives. However, the aromaticity of the benzene ring makes it significantly less nucleophilic than a simple alkene.[5] Consequently, a powerful electrophile is required to initiate the reaction. Molecular bromine by itself is not electrophilic enough to attack the ring.

Causality of Experimental Choice: The selection of a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is a deliberate choice to enhance the electrophilicity of bromine.[5][6] The Lewis acid coordinates with one of the bromine atoms, polarizing the Br-Br bond and creating a highly reactive "Br+" equivalent, which can overcome the activation energy required to disrupt the aromatic system.[6][7]

Detailed Mechanism of EAS Bromination

The mechanism proceeds through a well-established three-step process:

-

Activation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a complex, which serves as the potent electrophile.[7]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the ethylbenzene ring attacks the polarized bromine, forming a new C-Br bond. This step temporarily breaks the aromaticity of the ring and generates a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5][8]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent. This final step restores the stable aromatic ring and regenerates the Lewis acid catalyst.[8]

Caption: Workflow for Electrophilic Aromatic Bromination of Ethylbenzene.

Regioselectivity: The Role of the Ethyl Group as an Ortho, Para-Director

The ethyl group attached to the benzene ring governs the position of the incoming electrophile. Alkyl groups are classified as electron-donating groups (EDGs) and are therefore ortho, para-directors.[9][10][11]

Expert Insight: The directing effect is not arbitrary; it is rooted in the stability of the intermediate sigma complex. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the ethyl group. This tertiary carbocation is significantly stabilized by the positive inductive effect (+I) and hyperconjugation of the ethyl group.[12] In contrast, attack at the meta position does not allow for this direct stabilization, making the corresponding intermediate less stable and the reaction pathway kinetically disfavored.

While both ortho and para positions are electronically activated, the para product is typically the major isomer formed.[2][13] This is a direct result of steric hindrance ; the bulky ethyl group physically impedes the approach of the large bromine electrophile to the adjacent ortho positions.[14]

Chapter 3: Mechanism II - Free Radical Halogenation

When ethylbenzene is treated with bromine in the absence of a Lewis acid but with the addition of an energy source like UV light or heat, the reaction mechanism shifts dramatically to a free radical chain reaction.[3][4] This process selectively targets the C-H bonds of the alkyl side-chain.

Causality of Experimental Choice: The use of UV light or heat provides the necessary energy to initiate the reaction by causing the homolytic cleavage (symmetrical bond breaking) of the relatively weak Br-Br bond, generating highly reactive bromine radicals.[3][15] This is the crucial first step that defines the radical pathway. A more controlled and synthetically preferred method involves using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, dibenzoyl peroxide) or light.[16][17][18] NBS serves as a source of a low, constant concentration of Br₂, minimizing side reactions.

Detailed Mechanism of Free Radical Bromination

The free radical mechanism consists of three distinct stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).[3]

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the ethylbenzene side-chain to form hydrogen bromide (HBr) and an ethylbenzene radical.

-

This ethylbenzene radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.[4]

-

-

Termination: The chain reaction is terminated when any two radical species combine.

Caption: The three stages of the Free Radical Bromination of Ethylbenzene.

Regioselectivity: The Stability of the Benzylic Radical

Free radical halogenation is highly regioselective due to the differing stabilities of the possible radical intermediates. In ethylbenzene, hydrogen abstraction can occur at the primary carbon (-CH₃) or the secondary, benzylic carbon (-CH₂-Ph).

Expert Insight: The abstraction of a benzylic hydrogen is overwhelmingly favored because the resulting benzylic radical is significantly stabilized by resonance.[4][19] The unpaired electron can be delocalized over the entire benzene ring, spreading out the electron deficiency and drastically lowering the energy of the intermediate. A primary radical lacks this resonance stabilization. The bond dissociation energy (BDE) for a benzylic C-H bond is considerably lower than that of a primary C-H bond, making it the kinetically and thermodynamically preferred site of attack by the bromine radical.[15] This high degree of selectivity results in the near-exclusive formation of (1-bromoethyl)benzene.[15]

Chapter 4: A Practical Guide to Regiocontrol

The choice between electrophilic aromatic substitution and free radical halogenation is controlled by a deliberate selection of reagents and conditions. The following table summarizes the key experimental variables.

| Feature | Electrophilic Aromatic Substitution | Free Radical Halogenation |

| Reaction Site | Aromatic Ring (C-H) | Benzylic Position (C-H) |

| Reagents | Br₂, Lewis Acid (e.g., FeBr₃, AlBr₃)[5] | Br₂ or NBS, Radical Initiator[17] |

| Conditions | Dark, typically room temperature | UV light or Heat (Δ)[3] |

| Mechanism | Electrophilic Substitution (via Sigma Complex)[8] | Free Radical Chain Reaction (via Benzylic Radical)[4] |

| Major Product(s) | p-Bromoethylbenzene (major), o-Bromoethylbenzene (minor)[13] | (1-Bromoethyl)benzene[3] |

Experimental Protocol 1: Selective Synthesis of p-Bromoethylbenzene (EAS)

This protocol outlines the Lewis acid-catalyzed bromination of the aromatic ring.

-

Trustworthiness: This procedure is designed as a self-validating system. Reaction progress can be monitored by TLC or GC-MS to confirm consumption of starting material. Product identity and purity are confirmed by NMR spectroscopy and melting point analysis.

-

Safety: Bromine is highly corrosive and toxic; handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add ethylbenzene (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 0.05 eq).

-

Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (Br₂, 1.05 eq) in a minimal amount of a suitable inert solvent like dichloromethane or carbon tetrachloride.

-

Reaction Execution: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred ethylbenzene mixture over 30-60 minutes. The reaction is exothermic and will generate HBr gas.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the bromine color and check for the consumption of ethylbenzene by TLC or GC analysis.

-

Workup: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove excess Br₂), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the para (major) and ortho (minor) isomers.

Experimental Protocol 2: Selective Synthesis of (1-Bromoethyl)benzene (Free Radical)

This protocol employs N-Bromosuccinimide (NBS) for a more controlled and selective benzylic bromination.

-

Trustworthiness: This protocol's success is validated by monitoring the reaction for the disappearance of ethylbenzene and the appearance of a new product spot by TLC/GC. The density of succinimide (a byproduct) can also be an indicator; it is less dense than the CCl₄ solvent and will float. Product confirmation is achieved via ¹H NMR, looking for the characteristic quartet for the benzylic proton.

-

Safety: Carbon tetrachloride is a hazardous solvent; use a less toxic alternative like cyclohexane if possible. NBS is an irritant. Handle all chemicals in a fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), and a radical initiator such as benzoyl peroxide or AIBN (0.02 eq) in an inert solvent like carbon tetrachloride (CCl₄).

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. The use of a photoflood lamp shining on the flask can accelerate the initiation.

-

Monitoring: The reaction is typically complete within 1-3 hours. The progress can be monitored by observing the consumption of the solid NBS (which is converted to succinimide, which will float to the surface).

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Purification: Transfer the filtrate to a separatory funnel and wash with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude (1-bromoethyl)benzene is often of sufficient purity for subsequent steps, but can be further purified by vacuum distillation.

Conclusion

The bromination of ethylbenzene is a powerful illustration of mechanistic control in organic synthesis. By understanding the fundamental principles of electrophilic aromatic substitution and free radical halogenation, chemists can precisely dictate the outcome of the reaction. The presence or absence of a Lewis acid catalyst and the application of radical initiators like light or heat are the critical switches that divert the reaction pathway between the aromatic ring and the benzylic side-chain. This level of control is essential for the efficient and targeted synthesis of complex molecules, enabling the development of novel therapeutics and advanced materials.

References

- Donahue, M. (2018). Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube.

- Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.

- Allen Career Institute. (n.d.). Bromination of ethyl benzene in presence of light gives. Allen Digital.

- Pearson Education. (n.d.). Propose a mechanism for the bromination of ethylbenzene shown below. Pearson+.

- Grossman, R. (2020). Reaction Mechanisms.

- Doubtnut. (2020). Ethylbenzene with bromine in the presence of FeBr_(3) predominantly gives. YouTube.

- Reddit. (2014).

- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Doubtnut. (2020). Ethylbenzene with bromine in the presence of FeBr_(3) predominantly gives. YouTube.

- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

- ChemicalBook. (n.d.). (1-Bromoethyl)benzene.

- Benchchem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene.

- PubChem. (n.d.). (1-Bromoethyl)benzene.

- Wikipedia. (n.d.).

- Brainly. (2023). Which of these is a satisfactory synthesis of 1-bromo-2-phenylethane?

- Chemistry LibreTexts. (2022). 16.

- Aakash Institute. (n.d.).

- Filo. (2025). Ethylbenzene with bromine in presence of FeBr3.

- Study.com. (n.d.).

- Allen Career Institute. (n.d.). When ethylbenzene is brominated, then which of the following products can be obtained in major amounts. Allen Digital.

- Chemistry LibreTexts. (2022). 16.

- Brainly. (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene.

- Filo. (2024). The product of the reaction between ethyl benzene and N -bromosuccinamide.

- Chad's Prep. (2021). Ortho-Para Directors vs Meta Directors in EAS Reactions. YouTube.

- The Organic Chemistry Tutor. (2018).

- PW. (2022). NBS Reaction.

- Study.com. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene.

- Chemistry LibreTexts. (2023).

- ChemHelp. (2020). Synthesis of p-Bromopropylbenzene. YouTube.

- Brainly. (2019). When ethylbenzene is treated with NBS (N-bromosuccinimide) and irradiated with UV light, two stereoisomeric compounds are obtained.

- BOC Sciences. (n.d.). 1-Bromo-1-phenylethane (CAS 585-71-7)

Sources

- 1. nbinno.com [nbinno.com]

- 2. CHEMISTRY TUTORIALS CHEMISTRY (PART-03) 9) Ethylbenzene with bromine in p.. [askfilo.com]

- 3. Bromination of ethyl benzene in presence of light gives [allen.in]

- 4. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. Reaction Mechanisms [sites.science.oregonstate.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]

- 18. NBS Reaction| About NBS mechanism |N-bromosuccinimide use | PW [pw.live]

- 19. reddit.com [reddit.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 2,5-Dibromoethylbenzene

This technical guide offers a comprehensive exploration of 2,5-dibromoethylbenzene, a significant, though specialized, halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document provides a deep dive into its physicochemical properties, spectroscopic signature, synthesis, and reactivity. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Characteristics

2,5-Dibromoethylbenzene is an aromatic compound characterized by an ethyl group and two bromine atoms substituted on a benzene ring at the 2 and 5 positions. This substitution pattern imparts a specific steric and electronic profile that dictates its physical properties and chemical behavior.

Diagram 1: Molecular Structure of 2,5-Dibromoethylbenzene

Caption: Chemical structure of 2,5-dibromoethylbenzene.

The physical properties of 2,5-dibromoethylbenzene are crucial for its handling, purification, and use in reactions. Below is a summary of its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Br₂ | [1][2] |

| Molecular Weight | 263.96 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | 114-115 °C at 10 mmHg | [3] |

| Density | ~1.7 g/cm³ | Inferred from isomers[3] |

| Refractive Index | ~1.59 | Inferred from isomers |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 2,5-dibromoethylbenzene rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group's methyl (a triplet) and methylene (a quartet) protons. The aromatic region will display a complex pattern for the three non-equivalent protons on the benzene ring, likely appearing as a doublet, a doublet of doublets, and another doublet.

-

¹³C NMR: The carbon NMR spectrum will exhibit six signals for the aromatic carbons and two for the ethyl group. The carbon atoms directly bonded to bromine will be shifted downfield. Based on data for ethylbenzene, the aromatic signals would be expected in the 125-145 ppm range, with the ethyl carbons appearing further upfield.[4]

Mass Spectrometry (MS)

Mass spectrometry will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), confirming the presence and number of bromine atoms.

Synthesis and Reactivity Profile

Synthesis of 2,5-Dibromoethylbenzene

The primary route for synthesizing 2,5-dibromoethylbenzene is through the electrophilic aromatic substitution of ethylbenzene. The ethyl group is an ortho-, para-directing group. The introduction of the first bromine atom primarily at the para position is favored due to less steric hindrance. The second bromination then occurs at one of the ortho positions relative to the ethyl group.

Diagram 2: Synthetic Workflow for 2,5-Dibromoethylbenzene

Caption: Electrophilic bromination of ethylbenzene.

Key Reactivity

The synthetic utility of 2,5-dibromoethylbenzene lies in the reactivity of its carbon-bromine bonds, which serve as handles for forming new carbon-carbon and carbon-heteroatom bonds.

-

Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The differential reactivity of the two bromine atoms can potentially allow for selective, stepwise functionalization under carefully controlled conditions.

-

Grignard and Organolithium Formation: The bromine atoms can be converted into Grignard reagents (by reaction with magnesium) or organolithium species (by reaction with an organolithium base like n-butyllithium). These organometallic intermediates are powerful nucleophiles for forming new carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section details a robust, self-validating protocol for a double Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[5]

Objective: To synthesize a 2,5-diaryl-substituted ethylbenzene derivative.

Materials:

-

2,5-Dibromoethylbenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, combine 2,5-dibromoethylbenzene (1 equivalent), the arylboronic acid (2.2-2.5 equivalents), and the base (3-4 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A step-by-step workflow for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

As a halogenated aromatic compound, 2,5-dibromoethylbenzene requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere if possible.

-

Disposal: Dispose of waste in accordance with institutional, local, and national regulations for hazardous chemical waste.

Relevance and Applications in Drug Discovery and Materials Science

Dibrominated aromatic compounds are valuable platforms in medicinal chemistry and materials science. The two bromine atoms act as anchor points for the introduction of various functional groups through cross-coupling reactions. This allows for the rapid generation of libraries of complex molecules for screening in drug discovery programs.[6] The ethylbenzene core can be found in various biologically active molecules, and the ability to functionalize it at the 2 and 5 positions provides a route to novel analogs with potentially improved pharmacological properties.

In materials science, dihaloaromatic compounds are key monomers for the synthesis of conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

References

-

PubChem. (n.d.). 2,5-Dibromo-1,3-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Biewend, M., Neumann, S., Michael, P., & Binder, W. H. (n.d.). Supporting Information: Synthesis of Polymer-Linked Copper(I) Bis(N-Heterocyclic Carbene) Complexes with Linear and Chain Extended Architecture. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1,2-Dibromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Molecular Diversity, 14(2), 249–256. Retrieved from [Link]

-

Farooq, U., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 22(10), 1636. Retrieved from [Link]

-

Brainly. (2019). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]

-

ResearchGate. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

-

ResearchGate. (2017). dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic bromination. Retrieved from [Link]

-

El-Sawy, A. A., et al. (2010). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry, 4(9), 183-191. Retrieved from [Link]

-

PubMed Central. (2016). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing beta-bromine ethylbenzene.

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dibromothiophene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Retrieved from [Link]

-

Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive index (μ) of benzene and its mixture with different volume.... Retrieved from [Link]

-

MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

- Google Patents. (n.d.). A process for producing ethylbenzene.

-

Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation .... Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive index of ethylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dibromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,5-Dibromo-1,3-dimethylbenzene | C8H8Br2 | CID 2758047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. (1,2-DIBROMOETHYL)BENZENE | 93-52-7 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jbiochemtech.com [jbiochemtech.com]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 1,4-Dibromo-2-ethylbenzene

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly for the synthesis of biaryl and substituted styrene motifs that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly versatile building block: 1,4-Dibromo-2-ethylbenzene . As a dihalogenated arene, this substrate offers a powerful platform for sequential, site-selective functionalization. The non-equivalent electronic and steric environments of its two bromine atoms allow for controlled mono- or diarylation, enabling the strategic construction of complex molecular architectures. Mastering this selectivity is crucial for researchers aiming to develop novel compounds efficiently. This document provides a deep dive into the mechanistic underpinnings, a field-tested protocol for selective mono-arylation, and practical troubleshooting advice to ensure robust and reproducible outcomes.

The Catalytic Heart: Unpacking the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium complex. The cycle, which shuttles the palladium center between its Pd(0) and Pd(II) oxidation states, comprises three fundamental steps.[5][6]

-

Oxidative Addition: The cycle commences when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.[6] This is often the rate-determining step. For dihaloarenes, the less sterically hindered C-Br bond (at the C-4 position, para to the ethyl group) typically undergoes oxidative addition more readily than the more hindered C-Br bond (at the C-1 position, ortho to the ethyl group). This inherent difference is the key to achieving regioselectivity.

-

Transmetalation: This step involves the transfer of the organic moiety from the boronic acid to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily exchanges its organic group for the halide on the palladium complex.[1][5]

-

Reductive Elimination: In the final step, the two organic groups (the aryl group from the dibromobenzene and the group from the boronic acid) on the palladium center couple to form the new C-C bond of the biaryl product.[5] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Selective Mono-Arylation

This protocol is optimized for the selective mono-coupling of this compound, primarily at the less sterically hindered C-4 position.

I. Reagent & Equipment Checklist

| Category | Item | Rationale |

| Substrates | This compound | The electrophilic partner. |

| Arylboronic Acid | The nucleophilic partner (use 1.05 - 1.1 equivalents for mono-coupling). | |

| Catalyst System | Pd(OAc)₂ (Palladium(II) Acetate) | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky, electron-rich phosphine ligand that promotes oxidative addition and stabilizes the catalyst, leading to high activity and selectivity.[8] | |

| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base effective at promoting transmetalation without causing degradation of sensitive functional groups.[6] |

| Solvent System | 1,4-Dioxane | A polar aprotic solvent that solubilizes the organic reagents and catalyst complex well.[5] |

| Degassed Deionized Water | Required to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] | |

| Glassware | Schlenk flask or resealable pressure tube | Allows for reaction under an inert atmosphere. |

| Magnetic stirrer and stir bar | Ensures the reaction mixture remains homogeneous. | |

| Atmosphere | Argon or Nitrogen gas | Essential for preventing the oxidation and deactivation of the Pd(0) catalyst.[6] |

II. Step-by-Step Experimental Procedure

-

Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask with a rubber septum, and attach it to a Schlenk line.

-

Inert Atmosphere Purge: Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Addition of Solids: Under a positive flow of argon, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq, 2 mol%), and SPhos (0.04 eq, 4 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.

-

Degassing the Mixture: For maximum catalyst preservation, bubble argon through the stirred reaction mixture for 10-15 minutes.

-

Reaction Execution: Seal the flask (or tube) and place it in a preheated oil bath at 90-100 °C. Stir vigorously for 4-12 hours.

-

Monitoring Progress: Track the consumption of the starting material by TLC or GC-MS. Stop the reaction upon complete conversion to avoid the formation of the diarylated byproduct.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired mono-arylated product.

Data Summary & Selectivity Control

Achieving high selectivity in the coupling of dihaloarenes is a function of carefully controlling reaction parameters. The primary factor driving selectivity for this compound is the steric hindrance around the C-1 bromine, which favors mono-arylation at the C-4 position.

| Parameter | Recommendation for Mono-arylation | Rationale & Impact on Selectivity |

| Boronic Acid Stoichiometry | 1.05 - 1.1 equivalents | Using a minimal excess of the boronic acid ensures it is consumed before significant diarylation can occur. This is the most critical control parameter. |

| Reaction Time | Monitor closely; stop at full conversion | Prolonged reaction times, even with limited boronic acid, can lead to scrambling and diarylation. |

| Temperature | 80 - 100 °C | Sufficient to overcome the activation energy for the C-4 bromine, but not so high as to aggressively activate the more hindered C-1 bromine. |

| Catalyst/Ligand Choice | Bulky ligands (e.g., SPhos, RuPhos) | Sterically demanding ligands can further enhance the inherent steric preference for the less hindered C-4 position.[6] |

Workflow for Mono- vs. Di-substitution Strategy

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1,4-Dibromo-2-ethylbenzene

Introduction: Unlocking the Potential of 1,4-Dibromo-2-ethylbenzene

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a capability that has revolutionized drug discovery and materials science.[1] The substrate, this compound, represents a versatile building block. Its two bromine atoms, differentiated by the electronic and steric influence of the adjacent ethyl group, offer the potential for selective, sequential, and exhaustive functionalization. This allows for the strategic synthesis of complex, unsymmetrically substituted aromatic compounds that are valuable intermediates in the development of pharmaceuticals, agrochemicals, and organic electronic materials.[2]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the protocols, empowering researchers to not only replicate but also adapt and troubleshoot these powerful transformations. We will delve into the nuances of regioselectivity and provide detailed, field-tested protocols for key reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Heart of the Reaction: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism is paramount for mastering these reactions. Palladium-catalyzed cross-couplings typically proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3] The cycle can be broadly described in three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) complex. This is often the rate-determining step.

-

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In this stage, the second coupling partner is introduced. For Suzuki reactions, an organoboron compound transfers its organic group to the palladium center.[4] In Sonogashira couplings, a copper acetylide, formed in situ, undergoes transmetalation.[5] For Heck reactions, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which then re-enters the cycle.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Regioselectivity: The Art of Controlled Functionalization

A critical consideration when working with this compound is regioselectivity: which of the two bromine atoms will react first? The ethyl group, being weakly electron-donating and sterically demanding, influences the reactivity of the adjacent C-Br bonds.

-

Steric Hindrance: The bromine atom at the 1-position is ortho to the ethyl group, making it more sterically hindered than the bromine at the 4-position. Consequently, oxidative addition of the palladium catalyst is generally favored at the less hindered 4-position.

-

Electronic Effects: The ethyl group is an ortho, para-director and weakly activating. This electronic effect is less pronounced than the steric hindrance in dictating the site of initial reaction.

Therefore, for most cross-coupling reactions, mono-functionalization is expected to occur preferentially at the C-4 position . This inherent selectivity provides a powerful strategic advantage, allowing for the synthesis of unsymmetrical products by first reacting at the 4-position, followed by a subsequent, different cross-coupling reaction at the 1-position.

Application Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for the synthesis of substituted biphenyls.[6]

Causality of Experimental Choices

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is commonly employed. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for cross-coupling reactions involving sterically hindered or electron-rich aryl bromides.[7]

-

Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield. An aqueous solution of the base is often used to facilitate the dissolution of the boronate salt.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol: Mono-Arylation of this compound

This protocol describes the selective mono-arylation at the C-4 position.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Standard inert atmosphere glassware (Schlenk flask or similar)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Pre-mixing: In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of toluene.

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under a positive pressure of the inert gas, add toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.

-

Initiation: Add the catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Bromo-2-ethyl-1,1'-biphenyl | >90 (typical) |

| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-2-ethyl-4'-methoxy-1,1'-biphenyl | >85 (typical) |

| 3 | 3-Tolylboronic acid | 4-Bromo-2-ethyl-3'-methyl-1,1'-biphenyl | >88 (typical) |

Yields are representative and may vary based on specific reaction conditions and scale.

Application Protocol 2: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes, which are important precursors for many complex molecules.[8][9]

Causality of Experimental Choices

-

Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent.

-

Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used.

Detailed Experimental Protocol: Regioselective Alkynylation of this compound

This protocol is optimized for the selective mono-alkynylation at the less sterically hindered C-4 position.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard inert atmosphere glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.) in a mixture of THF and triethylamine (typically a 2:1 ratio).

-

Reagent Addition: Add the terminal alkyne (1.2 equiv.) to the solution via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Bromo-4-(phenylethynyl)-2-ethylbenzene | >85 (typical) |

| 2 | Ethynyltrimethylsilane | 1-Bromo-2-ethyl-4-((trimethylsilyl)ethynyl)benzene | >90 (typical) |

| 3 | 1-Hexyne | 1-Bromo-4-(hex-1-yn-1-yl)-2-ethylbenzene | >80 (typical) |

Yields are representative and may vary based on specific reaction conditions and scale.

Application Protocol 3: Heck-Mizoroki Reaction for Alkene Synthesis

The Heck-Mizoroki reaction forms a carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.

Causality of Experimental Choices

-

Catalyst: Palladium(II) acetate is a common and effective catalyst precursor. It is reduced in situ to the active Pd(0) species.

-

Ligand: While some Heck reactions can be performed without a phosphine ligand, the use of ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) can improve catalyst stability and reaction efficiency.

-

Base: A base, typically an amine like triethylamine or a carbonate like potassium carbonate, is required to neutralize the hydrobromic acid generated during the catalytic cycle.

-

Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.

Detailed Experimental Protocol: Mono-Vinylation of this compound

Materials:

-

This compound

-

Alkene (e.g., styrene or n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard inert atmosphere glassware

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add anhydrous DMF, the alkene (1.5 equiv.), and triethylamine (1.5 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C with stirring.

-

Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 1-Bromo-2-ethyl-4-styrylbenzene | >75 (typical) |

| 2 | n-Butyl acrylate | Butyl (E)-3-(4-bromo-3-ethylphenyl)acrylate | >80 (typical) |

Yields are representative and may vary based on specific reaction conditions and scale.

Sequential Cross-Coupling: A Strategy for Molecular Diversity

The inherent regioselectivity of this compound opens the door to powerful sequential cross-coupling strategies. By first performing a selective mono-functionalization at the C-4 position, the resulting bromo-aryl product can be isolated and subjected to a second, different cross-coupling reaction at the more hindered C-1 position. This two-step approach allows for the synthesis of complex, unsymmetrical molecules that would be difficult to access through other methods.

Figure 2: Workflow for sequential cross-coupling of this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The steric and electronic differentiation of its two bromine atoms allows for predictable and selective mono-functionalization, primarily at the C-4 position. This inherent regioselectivity is a key feature that can be exploited for the efficient synthesis of a wide array of complex aromatic structures through both single and sequential coupling strategies. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Heck reactions provide a robust starting point for researchers. As the field of catalysis continues to evolve with the development of new ligands and more efficient catalyst systems, the synthetic utility of building blocks like this compound will undoubtedly continue to expand, enabling further innovations in drug discovery and materials science.

References

-

Seo, T., Kubota, K., & Ito, H. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. PubMed. [Link]

-

Organic Syntheses Procedure. Biphenyl, 4-bromo-. Organic Syntheses. [Link]

-

CORE. ETHYLBENZENE DEHYDROGENATION INTO STYRENE: KINETIC MODELING AND REACTOR SIMULATION. CORE. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). PubMed Central. [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2016). PubMed Central. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Optimisation of the Sonogashira coupling between phenylacetylene and 1... (n.d.). ResearchGate. [Link]

-

Styrene Production from Ethylbenzene. (n.d.). [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Hoff, L. V., Hauser, J. M., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Journal of Organic Chemistry, 87(22), 15684-15692. [Link]

-

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co... (2022). Semantic Scholar. [Link]

- Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.).

-

Synthesis of A. 4-Bromo-2'-methyl-1,1'-biphenyl. (n.d.). PrepChem.com. [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2016). MDPI. [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Dalton Transactions. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

-

Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. (n.d.). ResearchGate. [Link]

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). ResearchGate. [Link]

-

Study of the deactivation of a commercial catalyst for ethylbenzene dehydrogenation to styrene. (n.d.). ResearchGate. [Link]

- Synthesis process of 4-bromo-4' -propylbiphenyl. (n.d.).

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate. [Link]

-

synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. [Link]

- IN A PROCESS FOR THE STEAM DEHYDROGENATION OF ETHYLBENZENE TO STYRENE... (n.d.).

-

Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by In-situ Crystallization. (n.d.). ResearchGate. [Link]

-

Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). SciSpace. [Link]

Sources

- 1. US3702346A - Conversion of ethylbenzene to styrene - Google Patents [patents.google.com]

- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. michiganfoam.com [michiganfoam.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. zora.uzh.ch [zora.uzh.ch]

Applications of 1,4-Dibromo-2-ethylbenzene in pharmaceutical synthesis

An in-depth analysis of 1,4-Dibromo-2-ethylbenzene reveals its significant utility not as a direct component of a final drug molecule, but as a versatile scaffold in the synthesis of complex organic intermediates. Its value lies in the differential reactivity of its two bromine atoms, which can be selectively addressed through various cross-coupling reactions. This allows for the controlled, stepwise construction of molecular architectures that are pivotal in medicinal chemistry and materials science.

This guide explores the primary applications of this compound, focusing on the fundamental palladium-catalyzed reactions that are the cornerstone of modern pharmaceutical development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the synthetic pathways that leverage this important building block.

Section 1: Physicochemical Properties and Synthetic Rationale

This compound is a substituted aromatic compound whose synthetic utility is dominated by the presence of two bromine atoms. These halogens serve as excellent leaving groups in a multitude of cross-coupling reactions, making the molecule a prime candidate for building bi-aryl, aryl-alkyne, and aryl-amine structures commonly found in active pharmaceutical ingredients (APIs).

The ethyl group at the 2-position introduces steric hindrance and alters the electronic properties of the benzene ring. This can influence the regioselectivity of reactions, often making the bromine atom at the 4-position more sterically accessible and potentially more reactive in certain catalytic systems. Understanding this subtle difference is key to designing selective, sequential functionalization strategies.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 289039-53-8[1] |

| Molecular Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Appearance | Clear, almost colorless liquid[1] |

| Boiling Point | 260.1 ± 20.0 °C (Predicted)[1] |

| Density | 1.707 ± 0.06 g/cm³ (Predicted)[1] |

Section 2: Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized drug discovery by enabling the reliable and flexible formation of carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling: Constructing Bi-Aryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most important C-C bond-forming reaction in pharmaceutical development.[3] For a substrate like this compound, this allows for the sequential introduction of two different aryl groups, leading to the synthesis of unsymmetrical terphenyls or other complex bi-aryl structures.

Causality in Protocol Design:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.

-

Ligand: Phosphine ligands (e.g., PPh₃, S-Phos) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the critical transmetalation step.[4]

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[5] These motifs are valuable intermediates, as the alkyne can be further functionalized or used as a rigid linker in drug design. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Causality in Protocol Design:

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst for the oxidative addition to the C-Br bond.

-

Copper(I) Co-catalyst: Typically CuI, it reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium complex than the alkyne itself, significantly accelerating the reaction.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HBr byproduct and to act as the solvent.

Buchwald-Hartwig Amination: Forging C-N Bonds

The ability to form carbon-nitrogen bonds is critical in pharmaceutical synthesis, as a vast number of drugs are amines. The Buchwald-Hartwig amination allows for the direct coupling of an aryl halide with an amine. Using this compound, one can perform a double amination to synthesize symmetrical or unsymmetrical diamino compounds, which are precursors to benzimidazoles and other important heterocyclic systems.[6]

Caption: Figure 2: Workflow for Diamine Synthesis.

Section 3: Application in Bio-Organic Chemistry: AIEgen Synthesis

Beyond traditional pharmaceutical synthesis, the rigid, functionalizable scaffold of this compound is valuable in materials science, particularly for creating probes for biomedical imaging. One exciting area is the synthesis of luminogens with Aggregation-Induced Emission (AIE) characteristics (AIEgens).

AIEgens are molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[7] This property is ideal for "light-up" biological probes that only fluoresce when bound to a specific target. The synthesis often involves coupling bulky, rotor-like molecules to a central core via reactions like Suzuki or Sonogashira coupling. The dibromo-scaffold of our title compound is an excellent starting point for building such molecules.[8]